Cas no 894802-03-0 (Phenyl (5-chloro-4-methylthiazol-2-yl)carbamate)

Phenyl (5-chloro-4-methylthiazol-2-yl)carbamate structure
894802-03-0 structure
Product name:Phenyl (5-chloro-4-methylthiazol-2-yl)carbamate
CAS No:894802-03-0
MF:C11H9ClN2O2S
MW:268.719360113144
CID:1092353
PubChem ID:57656858

Phenyl (5-chloro-4-methylthiazol-2-yl)carbamate Chemical and Physical Properties

Names and Identifiers

    • Phenyl (5-chloro-4-methylthiazol-2-yl)carbamate
    • phenyl N-(5-chloro-4-methyl-1,3-thiazol-2-yl)carbamate
    • 894802-03-0
    • Phenyl(5-chloro-4-methylthiazol-2-yl)carbamate
    • SCHEMBL2511636
    • BWBXJJDPHBFPBS-UHFFFAOYSA-N
    • DB-327196
    • Inchi: InChI=1S/C11H9ClN2O2S/c1-7-9(12)17-10(13-7)14-11(15)16-8-5-3-2-4-6-8/h2-6H,1H3,(H,13,14,15)
    • InChI Key: BWBXJJDPHBFPBS-UHFFFAOYSA-N
    • SMILES: CC1=C(SC(NC(OC2=CC=CC=C2)=O)=N1)Cl

Computed Properties

  • Exact Mass: 268.0073264g/mol
  • Monoisotopic Mass: 268.0073264g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 274
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 79.5Ų
  • XLogP3: 3.8

Phenyl (5-chloro-4-methylthiazol-2-yl)carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM189690-5g
phenyl (5-chloro-4-methylthiazol-2-yl)carbamate
894802-03-0 95%
5g
$634 2021-08-05
Alichem
A059005358-1g
Phenyl (5-chloro-4-methylthiazol-2-yl)carbamate
894802-03-0 95%
1g
$400.00 2023-08-31
Chemenu
CM189690-1g
phenyl (5-chloro-4-methylthiazol-2-yl)carbamate
894802-03-0 95%
1g
$235 2023-01-07
Crysdot LLC
CD11026265-5g
Phenyl (5-chloro-4-methylthiazol-2-yl)carbamate
894802-03-0 95+%
5g
$671 2024-07-18

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